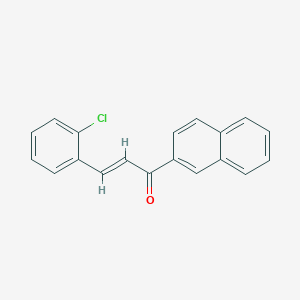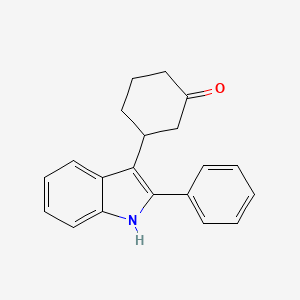
Methyl 3-bromo-4-oxo-1,4-dihydroquinoline-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-4-oxo-1,4-dihydroquinoline-8-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various medicinal and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-oxo-1,4-dihydroquinoline-8-carboxylate typically involves the bromination of a quinoline derivative followed by esterification. One common method involves the reaction of 3-bromoaniline with diethyl ethoxymethylenemalonate under reflux conditions to form the quinoline core. This intermediate is then subjected to bromination using N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide to introduce the bromine atom at the desired position. Finally, esterification with methanol yields the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-bromo-4-oxo-1,4-dihydroquinoline-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or primary amines in the presence of a base like triethylamine.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Substitution: Formation of 3-amino or 3-thio derivatives.
Reduction: Formation of 4-hydroxy derivatives.
Oxidation: Formation of quinoline N-oxides.
Applications De Recherche Scientifique
Methyl 3-bromo-4-oxo-1,4-dihydroquinoline-8-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as anticancer and antiviral agents.
Industry: Used in the production of dyes and pigments due to its stable quinoline core.
Mécanisme D'action
The mechanism of action of Methyl 3-bromo-4-oxo-1,4-dihydroquinoline-8-carboxylate involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antibacterial or anticancer effects. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-chloro-4-oxo-1,4-dihydroquinoline-8-carboxylate
- Methyl 3-fluoro-4-oxo-1,4-dihydroquinoline-8-carboxylate
- Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-8-carboxylate
Uniqueness
Methyl 3-bromo-4-oxo-1,4-dihydroquinoline-8-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and biological activity, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Propriétés
Numéro CAS |
1395493-15-8 |
|---|---|
Formule moléculaire |
C11H8BrNO3 |
Poids moléculaire |
282.09 g/mol |
Nom IUPAC |
methyl 3-bromo-4-oxo-1H-quinoline-8-carboxylate |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)7-4-2-3-6-9(7)13-5-8(12)10(6)14/h2-5H,1H3,(H,13,14) |
Clé InChI |
UKPPHDNKJCBFJP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC2=C1NC=C(C2=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





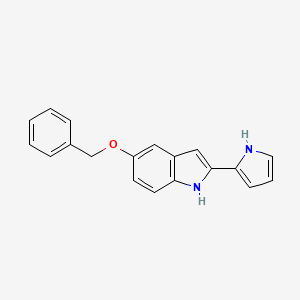
![N-[1-(1-Naphthyl)ethyl]heptanamide](/img/structure/B11839790.png)
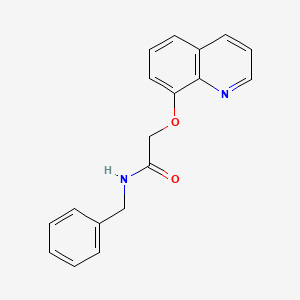
![1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanol](/img/structure/B11839800.png)
![N-Ethyl-2-(6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetamide](/img/structure/B11839802.png)
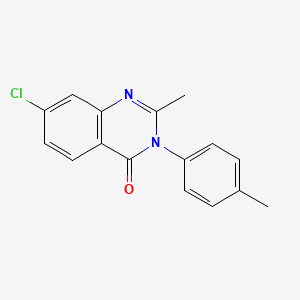
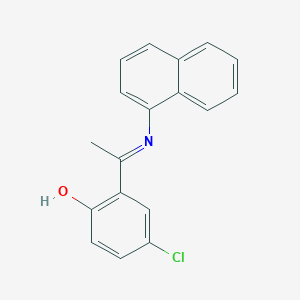
![6-Chloro-10-phenylbenzo[b][1,6]naphthyridine](/img/structure/B11839820.png)
